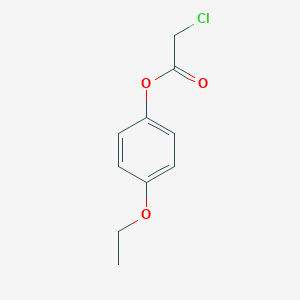

4-Ethoxyphenyl chloroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 4-Ethoxyphenyl chloroacetate involves multiple steps, including esterification, etherification, and carboxylation reactions. For instance, one pathway to a related compound, 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, begins with 4-methylsalicylic acid undergoing simultaneous esterification and etherification to yield ethyl 2-ethoxy-4-methylbenzonate, which is then subjected to carboxylation and selective hydrolysis, achieving an overall yield of 58% (W. Mi, 2006). Another synthesis approach for 4-Ethoxyphenylacetic acid uses the Williamson etherization reaction, highlighting the versatility in synthesizing ethoxyphenyl compounds under varying conditions for high yields (Sun Na-bo, 2006).

Molecular Structure Analysis

The structural analysis of compounds related to 4-Ethoxyphenyl chloroacetate often involves X-ray diffraction, NMR spectroscopy, and mass spectrometry. These analytical techniques provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions critical for understanding the compound's reactivity and stability. For example, crystal and molecular structure studies of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate reveal how substituent groups influence the molecular conformation and packing in the crystal lattice (M. Kaur et al., 2012).

Chemical Reactions and Properties

4-Ethoxyphenyl chloroacetate and its derivatives participate in a variety of chemical reactions, including cycloadditions, Suzuki–Miyaura couplings, and transmetallation reactions. These reactions are pivotal for extending the compound's utility in synthesizing more complex molecules. For instance, transmetallation reactions of Schiff-base-type arylmercury compounds with 4-ethoxyphenyltellurium(IV) trichloride lead to the formation of asymmetric diaryltellurium dichlorides, showcasing the compound's role in forming novel organometallic structures (Wu Yangjie et al., 1994).

Physical Properties Analysis

The physical properties of 4-Ethoxyphenyl chloroacetate, such as melting point, boiling point, solubility, and density, are crucial for its application in synthesis and formulation. These properties are determined through experimental measurements and are essential for handling, storage, and application in chemical reactions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with various solvents and reagents, dictate the compound's versatility in chemical syntheses. Understanding the electronic structure and functional group chemistry is vital for designing reactions and predicting the compound's behavior under different chemical conditions.

Safety And Hazards

Propiedades

IUPAC Name |

(4-ethoxyphenyl) 2-chloroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-13-8-3-5-9(6-4-8)14-10(12)7-11/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPPIUMBDOFCBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427888 |

Source

|

| Record name | 4-ethoxyphenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxyphenyl chloroacetate | |

CAS RN |

119929-85-0 |

Source

|

| Record name | 4-ethoxyphenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)

![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)